molecular formula C10H11F3O2S B2482708 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene CAS No. 1363862-73-0

1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene

Cat. No.: B2482708
CAS No.: 1363862-73-0
M. Wt: 252.25
InChI Key: GCCABBQZQMTAGM-UHFFFAOYSA-N
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Description

1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene is an organic compound with the molecular formula C10H11F3O2S This compound is characterized by the presence of a trifluoropropylsulfonyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with 3,3,3-trifluoropropylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoropropylsulfonyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene is unique due to the presence of both a trifluoropropylsulfonyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic and industrial applications .

Properties

IUPAC Name

1-methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2S/c1-8-2-4-9(5-3-8)16(14,15)7-6-10(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCABBQZQMTAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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